molecular formula C13H17NO B15474193 N-(4-Methoxyphenyl)cyclohexanimine CAS No. 36132-65-7

N-(4-Methoxyphenyl)cyclohexanimine

Cat. No.: B15474193
CAS No.: 36132-65-7
M. Wt: 203.28 g/mol
InChI Key: ONWDRYHADDRYDR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)cyclohexanimine is a chemical compound of interest in organic chemistry and materials science research. Its molecular structure incorporates a cyclohexanimine moiety linked to a 4-methoxyphenyl group, a functional group known to be a key intermediate in the synthesis of more complex molecules . Researchers value this structural motif for its potential role in exploring structure-activity relationships and as a building block in synthetic pathways . The methoxyphenyl group is a common feature in various compounds studied for their biological activities, making derivatives like this one valuable for foundational chemical and pharmacological studies . As with all such compounds, thorough characterization using techniques like NMR and mass spectrometry is recommended. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

36132-65-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-10H,2-6H2,1H3

InChI Key

ONWDRYHADDRYDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the N-(4-methoxyphenyl) motif but differ in core scaffolds or substituents, influencing their physicochemical and pharmacological profiles. Key examples include:

Compound Name Similarity Score Key Structural Differences Biological Relevance
Cis-2-amino-N-(4-methoxyphenyl)cyclohexanecarboxamide 0.93 Cyclohexanecarboxamide vs. cyclohexanimine core Anthelmintic activity
N-(4-Methoxyphenyl)piperidine-4-carboxamide hydrochloride 0.93 Piperidine vs. cyclohexanimine core Not specified in evidence
N-(4-Hydroxyphenyl)cyclohexanecarboxamide 0.92 Hydroxyphenyl vs. methoxyphenyl substituent Altered solubility and reactivity
N-(3,4-Dimethoxyphenyl)cyclopentanecarboxamide 0.91 Dimethoxyphenyl substituent; cyclopentane core Potential pharmacokinetic variance

Key Insight : The methoxy group enhances lipophilicity and metabolic stability compared to hydroxylated analogs. Carboxamide derivatives generally exhibit higher polarity than imine-based structures like cyclohexanimine .

Anthelmintic Activity

This suggests that cyclohexanimine derivatives may retain therapeutic effects while improving safety profiles .

Antibacterial and Anti-Biofilm Activity

The compound 2-(4-methoxyphenyl)-N-(3-{(2-(4-methoxyphenyl)ethyl)imino}-1,4-dihydro-2-quinoxalinylidene)-ethanamine inhibits Streptococcus mutans biofilm formation by 79% at 10 µg/ml, comparable to direct-acting enzyme inhibitors. This highlights the role of the 4-methoxyphenyl group in disrupting microbial adhesion .

Cardioprotective Activity

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide surpasses Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction, suggesting enhanced tissue oxygenation .

Metal Complex Activity

Cycloplatinated derivatives of N-(4-methoxyphenyl)-α-benzoylbenzylidenamine show distinct catalytic and biological activities compared to isostructural cyclopalladated compounds. For example:

Property Cycloplatinated Complex Cyclopalladated Complex
Stability in solution Higher Moderate
Catalytic activity Enhanced in C–C coupling Lower
Bioactivity (e.g., IC₅₀) Not specified Not specified

Platinum complexes generally exhibit stronger metal-ligand interactions, enhancing their applicability in catalysis and targeted therapies .

Pharmacokinetic and Toxicity Profiles

  • N-(4-Methoxyphenyl)pentanamide : Lower cytotoxicity than albendazole, with favorable drug-likeness scores (e.g., Lipinski’s Rule compliance) .
  • Fluoxetine derivatives : Modifications like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide reduce side effects while improving antiviral activity against enteroviruses .

Crystallographic and Conformational Analysis

N-(4-Methoxyphenyl)piperazin-1-ium salts with benzoate anions exhibit dihedral angles between aryl rings that influence hydrogen-bonded networks:

Compound Dihedral Angle (Aryl Rings) Hydrogen Bonding Network
I 68.4° Infinite chains via N–H···O, O–H···O
II 65.9° Similar to I, weaker delocalization
III 62.3° Additional O–H···O interactions

Smaller angles (e.g., 62.3° in III) correlate with stronger interlayer interactions, affecting solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)cyclohexanimine?

  • Methodology : The compound can be synthesized via condensation of cyclohexanone with 4-methoxyaniline under acidic (e.g., acetic acid) or basic conditions. A typical protocol involves refluxing equimolar amounts of the reactants in ethanol with catalytic HCl, followed by purification via recrystallization (analogous to methods for N-(4-chlorophenyl)cyclohexanimine) . For higher yields, continuous flow reactors may optimize reaction parameters (temperature, solvent polarity) .
  • Key Considerations : Monitor imine formation via TLC or FTIR (C=N stretch ~1640 cm⁻¹). Impurities from unreacted aniline can be removed via acid-base extraction.

Q. What spectroscopic techniques are critical for confirming the structure of N-(4-Methoxyphenyl)cyclohexanimine?

  • Characterization Workflow :

  • 1H/13C NMR : Identify methoxy protons (δ ~3.7 ppm), aromatic protons (δ 6.8–7.2 ppm), and cyclohexane protons (δ 1.2–2.5 ppm). Carbon signals for C=N appear at ~160 ppm .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the imine bond geometry .
  • Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 231.2).

Q. What are the key functional groups influencing reactivity in N-(4-Methoxyphenyl)cyclohexanimine?

  • Reactivity Profile :

  • Imine (C=N) : Susceptible to hydrolysis under acidic conditions, forming cyclohexanone and 4-methoxyaniline. Reacts with nucleophiles (e.g., Grignard reagents) to form amines .
  • Methoxy Group : Enhances electron density on the aryl ring, directing electrophilic substitution to the para position. May participate in hydrogen bonding with biological targets .

Q. What biological targets or mechanisms are associated with N-(4-Methoxyphenyl)cyclohexanimine?

  • Preliminary Insights : Structural analogs (e.g., N-(4-methoxyphenyl)acetamide) show enzyme inhibition (e.g., cyclooxygenase-2) and anticancer activity via apoptosis induction . The imine group may form reversible covalent bonds with cysteine residues in proteins .

Advanced Research Questions

Q. How can computational methods elucidate the interaction of N-(4-Methoxyphenyl)cyclohexanimine with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., HDACs or kinases). The methoxy group’s electron-donating effects may enhance affinity for hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS). Focus on imine-mediated hydrogen bonds and π-π stacking with aromatic residues .

Q. How do substituents (e.g., methoxy vs. chloro) impact the biological activity of cyclohexanimine derivatives?

  • Comparative Analysis :

  • Electronic Effects : Methoxy groups increase electron density, potentially enhancing binding to electrophilic enzyme active sites vs. chloro groups’ electron-withdrawing effects .
  • Bioavailability : Methoxy improves solubility (logP reduction by ~0.5 units) but may reduce metabolic stability due to demethylation pathways .

Q. What strategies resolve contradictions in reactivity data across structural analogs?

  • Case Study : Conflicting reports on hydrolysis rates of N-arylcyclohexanimines may arise from solvent polarity (e.g., acetonitrile vs. aqueous buffers). Validate via controlled kinetic studies using HPLC to quantify degradation products .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

  • Process Chemistry :

  • Flow Reactors : Enable precise temperature control (60–80°C) and reduce side reactions (e.g., imine oligomerization) .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate imine formation. Monitor via in-line FTIR for real-time feedback .

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